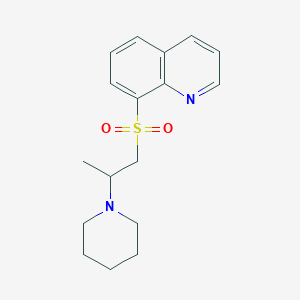
2-(1-piperidinyl)propyl 8-quinolinyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)propyl 8-quinolinyl sulfone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-piperidin-1-ylpropylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(1-piperidinyl)propyl 8-quinolinyl sulfone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
8-Hydroxyquinoline: A derivative with potent antimicrobial and anticancer properties.
2-Piperidinylquinoline: Another derivative with similar structural features but different biological activities.
Uniqueness: 2-(1-piperidinyl)propyl 8-quinolinyl sulfone stands out due to its unique combination of the quinoline core and the piperidinylpropylsulfonyl group. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-(2-piperidin-1-ylpropylsulfonyl)quinoline |
InChI |
InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3 |
InChI Key |
DNDGLAABZUMJHF-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione](/img/structure/B270269.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
